molecular formula C6H10O2 B1514460 3-Propoxyprop-2-enal CAS No. 27970-49-6

3-Propoxyprop-2-enal

Cat. No.: B1514460
CAS No.: 27970-49-6
M. Wt: 114.14 g/mol
InChI Key: RXHPENFRMNRFKI-UHFFFAOYSA-N
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Description

3-Propoxyprop-2-enal (CAS No. 27970-49-6) is an α,β-unsaturated aldehyde characterized by a propoxy (-OCH₂CH₂CH₃) substituent at the third carbon of the propenal backbone. Its structure comprises a conjugated system (CH₂=CH-CH(OPr)), where the alkoxy group introduces electron-donating effects, modulating reactivity and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. Its α,β-unsaturated carbonyl system enables participation in Michael additions, cycloadditions, and nucleophilic substitutions, making it valuable for constructing complex molecular frameworks .

Properties

CAS No.

27970-49-6

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

IUPAC Name

3-propoxyprop-2-enal

InChI

InChI=1S/C6H10O2/c1-2-5-8-6-3-4-7/h3-4,6H,2,5H2,1H3

InChI Key

RXHPENFRMNRFKI-UHFFFAOYSA-N

SMILES

CCCOC=CC=O

Canonical SMILES

CCCOC=CC=O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Industrial Relevance

Comparative Reactivity in Organic Reactions

  • Diels-Alder Reactions : Methoxy-substituted enals react faster with dienes due to lower steric hindrance. Propoxy analogs, while slower, yield more sterically defined adducts.
  • Nucleophilic Additions : Ethoxy and propoxy groups enhance regioselectivity in Michael additions, directing nucleophiles to the β-position .

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